tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate
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Overview
Description
tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate: is a heterocyclic organic compound that features a pyrrole ring substituted with a formyl group, a methyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate typically involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of readily available starting materials and catalysts to achieve high yields and purity. The process may include steps such as protection and deprotection of functional groups, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated pyrrole derivatives
Scientific Research Applications
tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of novel pharmaceuticals with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
- tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
- tert-Butyl 1H-pyrrole-1-carboxylate
Comparison: tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. For example, tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate contains a cyano group instead of a formyl group, leading to different chemical and biological properties .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
DTVYJOBDDYXAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
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